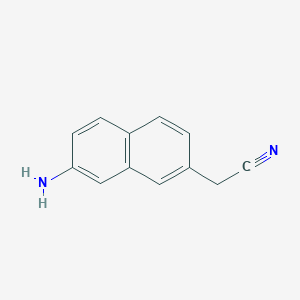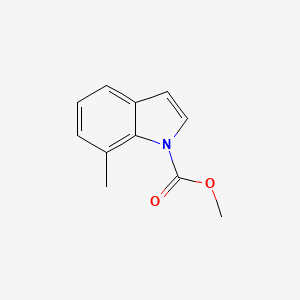
(7-methoxy-1H-indol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methoxy-1H-indol-4-yl)boronic acid is an organoboron compound with the molecular formula C9H10BNO3 and a molecular weight of 190.99 g/mol . This compound is part of the indole family, which is known for its significant biological and chemical properties. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of 7-methoxyindole using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for (7-methoxy-1H-indol-4-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(7-methoxy-1H-indol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(7-methoxy-1H-indol-4-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (7-methoxy-1H-indol-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds . This mechanism is crucial in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Comparación Con Compuestos Similares
Similar Compounds
(7-methoxy-1H-indol-4-yl)boronic acid pinacol ester: Similar in structure but with a pinacol ester group instead of the boronic acid group.
Other Indole Boronic Acids: Compounds like (5-bromo-1H-indol-3-yl)boronic acid and (1H-indol-3-yl)boronic acid.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the boronic acid group on the indole ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H10BNO3 |
|---|---|
Peso molecular |
190.99 g/mol |
Nombre IUPAC |
(7-methoxy-1H-indol-4-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11-13H,1H3 |
Clave InChI |
OCMWTEUWRUDXPG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CNC2=C(C=C1)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)


![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)


![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)

![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)


